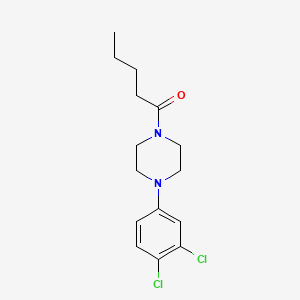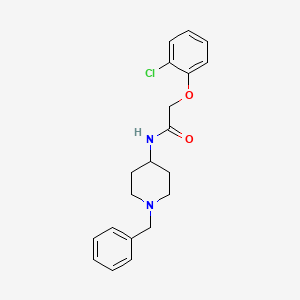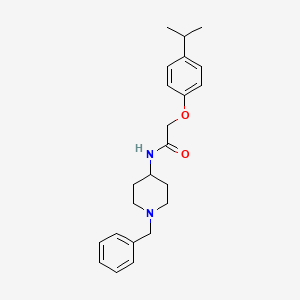
5-bromo-N-(2-chlorophenyl)-2-thiophenecarboxamide
Übersicht
Beschreibung
5-bromo-N-(2-chlorophenyl)-2-thiophenecarboxamide is a chemical compound that has been widely used in scientific research. It is a member of the thiophene family of compounds and is commonly referred to as BCTC. BCTC has been the subject of numerous studies due to its unique properties and potential applications in various fields of research.
Wirkmechanismus
BCTC acts as a TRPV1 antagonist by blocking the channel's activation by various stimuli, including heat, capsaicin, and acid. This leads to a decrease in the perception of pain and may have potential applications in the treatment of various pain disorders.
Biochemical and Physiological Effects:
BCTC has been found to have a number of biochemical and physiological effects. It has been shown to decrease the release of inflammatory mediators, such as prostaglandins and cytokines, and to reduce the activity of nociceptors, which are involved in the perception of pain. BCTC has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of BCTC is its potency and selectivity as a TRPV1 antagonist. This makes it a useful tool for studying the role of TRPV1 in various physiological processes and for developing potential therapeutics. However, one of the limitations of BCTC is its relatively short half-life, which may limit its usefulness in certain applications.
Zukünftige Richtungen
There are several areas of future research for BCTC. One area of interest is the development of more potent and selective TRPV1 antagonists for the treatment of pain disorders. Another area of research is the study of the role of TRPV1 in various physiological processes, such as inflammation and thermoregulation. Finally, there is potential for the development of novel applications for BCTC in areas such as cancer research and drug delivery.
Conclusion:
In conclusion, 5-bromo-N-(2-chlorophenyl)-2-thiophenecarboxamide, or BCTC, is a chemical compound that has been extensively studied in scientific research. It has potential applications in various fields, including the study of pain sensation and its modulation. BCTC acts as a TRPV1 antagonist and has been found to have a number of biochemical and physiological effects. While it has advantages as a tool for research, there are also limitations to its use. Future research on BCTC may lead to the development of novel therapeutics and applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
BCTC has been extensively studied in scientific research due to its potential applications in various fields. One of the major areas of research has been the study of pain sensation and its modulation. BCTC has been found to be a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is involved in the perception of pain. It has also been studied for its potential use in the treatment of various pain disorders.
Eigenschaften
IUPAC Name |
5-bromo-N-(2-chlorophenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNOS/c12-10-6-5-9(16-10)11(15)14-8-4-2-1-3-7(8)13/h1-6H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNHRCGWJVSKPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(S2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2,5-dimethoxyphenyl)ethyl]-5-methyl-2-furamide](/img/structure/B4430027.png)

![N-[1-(4-tert-butylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4430041.png)

![2-methyl-N-[2-(4-morpholinyl)ethyl]cyclopropanecarboxamide](/img/structure/B4430050.png)

![3-methoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4430064.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4430075.png)

![4-ethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4430084.png)
![2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide](/img/structure/B4430090.png)

![1-(4-methoxyphenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4430098.png)
![1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-4-methylpiperazine](/img/structure/B4430100.png)